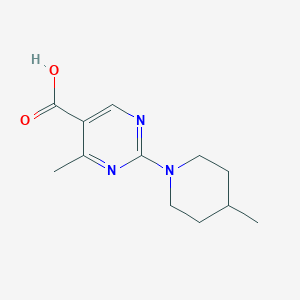

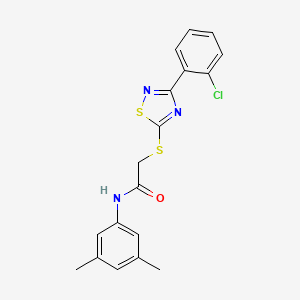

4-Methyl-2-(4-methyl-piperidin-1-YL)-pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

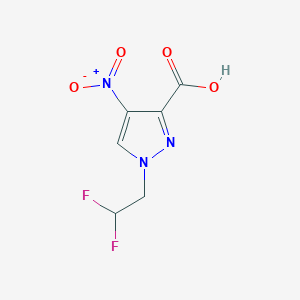

4-Methyl-2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (4M2MPPCA) is a novel, synthetically-produced compound that has recently been studied for its potential applications in scientific research. 4M2MPPCA is a derivative of pyrimidine, a heterocyclic organic compound, and is composed of a ring of three nitrogen atoms and two carbon atoms. It has a molecular weight of 209.27 g/mol and a melting point of 155-156 °C. 4M2MPPCA has been studied for its potential applications in the areas of drug synthesis and drug delivery, as well as its ability to act as a reaction intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated using quantum chemical calculations and molecular dynamics simulations. The study focused on the global reactivity parameters and adsorption behaviors, providing insights into the inhibition efficiencies of these compounds for iron corrosion. This research is crucial for understanding how such compounds can protect metals from corrosion in industrial applications (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel piperidine-4-carboxamide derivatives were synthesized and evaluated for their in vivo angiogenesis inhibition using the chick chorioallantoic membrane (CAM) model. Their DNA cleavage abilities were also investigated, showing significant anti-angiogenic and DNA cleavage activities. This research highlights the potential of these compounds as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimycobacterial Spiro-Piperidin-4-Ones

A study detailed the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, including multidrug-resistant strains. One compound, in particular, demonstrated significant in vitro activity, underscoring the potential of these compounds in treating tuberculosis. The research emphasizes the importance of structural modifications for enhancing antimycobacterial activity (Kumar et al., 2008).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Another study introduced a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation and beta-iodination of amino acids. This procedure enables the introduction of different substituents, contributing to the diversity of biologically active compounds. The research provides a valuable methodology for synthesizing complex nitrogen-containing cycles, relevant in drug development (Boto et al., 2001).

Propriétés

IUPAC Name |

4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-5-15(6-4-8)12-13-7-10(11(16)17)9(2)14-12/h7-8H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWJRRHPKSOARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)